N-(4-bromo-2-fluorophenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-fluorophenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as BFA-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Pharmacological Importance
Quinazolinone derivatives, such as those synthesized from 6-bromoquinazolinones, have been explored for their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects. The research involves the synthesis of various substituted quinazolinones and evaluating their pharmacological activities (Rajveer et al., 2010; Singh et al., 2010).
Antibacterial Activities
The novel oxazolidinone analogs, related to the structural class of N-(4-bromo-2-fluorophenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting the potential for developing new antibacterial agents (Zurenko et al., 1996).
Analgesic and Anti-Inflammatory Activities
Compounds with the quinazolinone backbone have been evaluated for their analgesic and anti-inflammatory activities, showing significant activity comparable to standard drugs. These findings suggest the therapeutic potential of quinazolinone derivatives in managing pain and inflammation (Gopa et al., 2001).
Anticancer Potential
Research has also delved into the anticancer properties of quinazolinone-based derivatives, with some compounds showing potent cytotoxic activity against various cancer cell lines. This underscores the potential of such compounds in cancer therapy, demonstrating their ability to inhibit key receptors involved in cancer progression (Riadi et al., 2021).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWLONRLHJCRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.